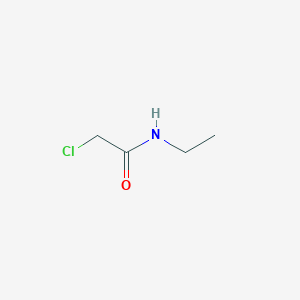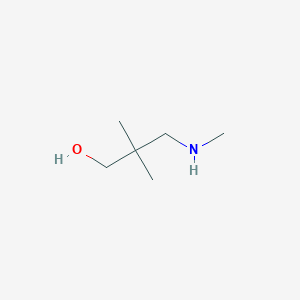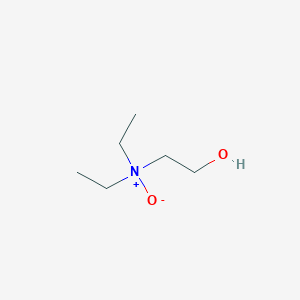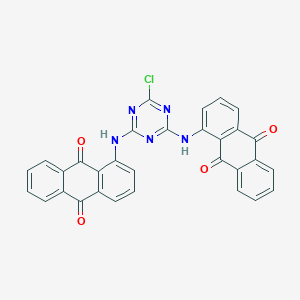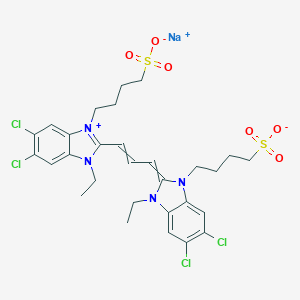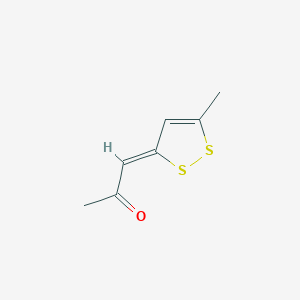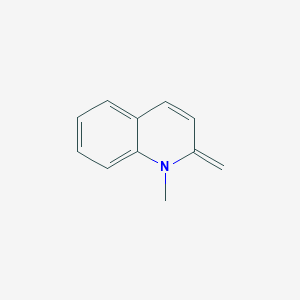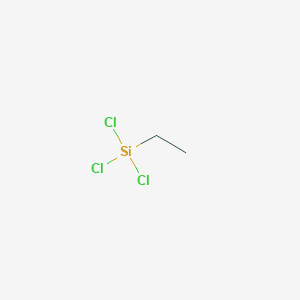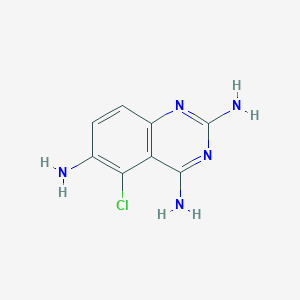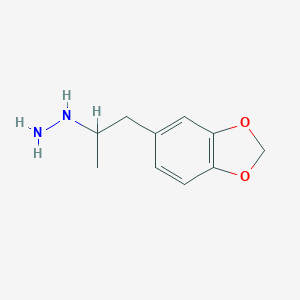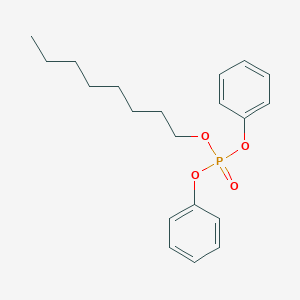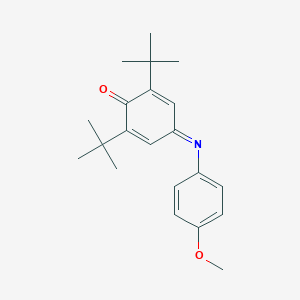
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as DIBO, and it is a member of the cyclohexadienone family of compounds. DIBO has been found to have a number of interesting properties that make it useful for a variety of different research applications.
Mecanismo De Acción
The mechanism of action of DIBO is not well understood. However, it is thought that the imine group in DIBO may react with nucleophiles such as thiols on the surface of biomolecules. This reaction could lead to the formation of a covalent bond between the biomolecule and DIBO, resulting in the crosslinking of the two molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of DIBO are not well characterized. However, studies have shown that DIBO is relatively non-toxic to cells and has low immunogenicity. This makes it an attractive candidate for use in a variety of different research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DIBO is its ability to crosslink biomolecules with high efficiency. This property makes DIBO useful for a variety of different applications in the lab. However, one limitation of DIBO is its relatively low solubility in water. This can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are a number of different future directions for research on DIBO. One promising area of research is the development of new methods for synthesizing DIBO that are more efficient and cost-effective. Another area of research is the development of new applications for DIBO in the fields of drug delivery, diagnostics, and imaging. Overall, the potential applications of DIBO in scientific research are vast, and continued research in this area is likely to yield many exciting discoveries.
Métodos De Síntesis
The synthesis of DIBO can be achieved through a number of different methods. One common method involves the reaction of 4-methoxybenzaldehyde with tert-butylamine to form the imine intermediate. This intermediate is then reacted with cyclohexa-2,5-dien-1-one to form the final product. Other methods for synthesizing DIBO have also been reported in the literature.
Aplicaciones Científicas De Investigación
DIBO has been studied for a number of different scientific research applications. One of the most promising applications for DIBO is in the field of bioconjugation. DIBO has been found to be an effective crosslinking agent for the conjugation of biomolecules such as proteins and peptides. This property makes DIBO useful for a variety of different applications, including drug delivery, diagnostics, and imaging.
Propiedades
Número CAS |
17119-01-6 |
|---|---|
Nombre del producto |
2,6-Ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one |
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(4-methoxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)17-12-15(13-18(19(17)23)21(4,5)6)22-14-8-10-16(24-7)11-9-14/h8-13H,1-7H3 |
Clave InChI |
BNWCUJIDTGBBHE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=NC2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C |
Sinónimos |
2,6-Bis(1,1-dimethylethyl)cyclohexa-2,5-diene-1,4-dione, 4-(4-methoxyp henyl)imine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



